(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid
Description
(4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid is a fluorinated indole derivative characterized by a tetrafluoro substitution on the indole ring and an acetic acid moiety at the 3-position.
Properties
IUPAC Name |
2-(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO2/c11-6-5-3(1-4(16)17)2-15-10(5)9(14)8(13)7(6)12/h2,15H,1H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAKIDXRHVHYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=C(C(=C2F)F)F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical Context and Structural Significance
The indole scaffold, particularly when functionalized with fluorine atoms, has garnered significant attention due to its enhanced metabolic stability, bioavailability, and binding affinity in bioactive molecules. The tetrafluoro substitution at positions 4,5,6,7 on the indole ring introduces steric and electronic effects that profoundly influence reactivity and physicochemical properties. The acetic acid moiety at position 3 further enables conjugation or salt formation, expanding its utility in drug design.
Fischer Indole Synthesis with Fluorinated Phenylhydrazines
Reaction Mechanism and Precursor Design
The Fischer indole synthesis remains a cornerstone for constructing the indole nucleus. Adapting this method for tetrafluorinated derivatives involves:
- Synthesis of tetrafluorophenylhydrazine :
- Fluorinated anilines (e.g., 2,3,4,5-tetrafluoroaniline) are diazotized using NaNO₂/HCl, followed by reduction with SnCl₂ to yield the corresponding phenylhydrazine.
- Challenges include the electron-withdrawing nature of fluorine, which slows diazotization. Optimized conditions (e.g., −10°C, excess HCl) mitigate this issue.
Cyclization with γ-keto esters :
- Reaction of tetrafluorophenylhydrazine with ethyl levulinate (γ-keto ester) in ethanolic H₂SO₄ at reflux (78°C, 12–24 h) forms the ethyl ester of the target compound.
- Key intermediates:
$$
\text{Tetrafluorophenylhydrazine} + \text{CH}3\text{COCH}2\text{CH}_2\text{COOEt} \xrightarrow{\text{H}^+} \text{Ethyl (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetate}
$$
Saponification :
Limitations and Modifications
Friedel-Crafts Fluoroacetylation and Oxidation
Direct Acylation of Tetrafluoroindole
A two-step strategy leveraging Friedel-Crafts chemistry:
- Synthesis of tetrafluoroindole :
Friedel-Crafts acylation :
Oxidation to carboxylic acid :
Key Advantages
Halogen Exchange from Tetrachloroindole Precursors
Synthesis of Tetrachloroindole-3-acetic Acid
Fluorination via Halogen Exchange
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Fischer Indole | 30–40 | Well-established mechanism | Low yield, sensitive intermediates |
| Friedel-Crafts | 45–55 | Regioselective, catalyst-free | Requires oxidation step |
| Halogen Exchange | 50–60 | Scalable, uses stable precursors | Harsh conditions, toxic reagents |
Spectroscopic Characterization
Critical data for verifying synthesis success:
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Indole oxides.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound’s fluorinated nature enhances its interaction with biological molecules, making it a valuable tool in biochemical studies. It is used to investigate enzyme-substrate interactions and to develop fluorinated analogs of biologically active molecules.
Medicine
In medicine, (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is explored for its potential therapeutic applications. Its stability and bioactivity make it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry
Industrially, the compound is used in the development of advanced materials with enhanced properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability.
Mechanism of Action
The mechanism of action of (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Fluorination Patterns and Electronic Effects
- (5-Fluoro-1H-indol-3-yl)acetic Acid (CAS: 1019115-63-9): Structure: Single fluorine at the 5-position of the indole ring. Molecular Weight: 193.17 g/mol . Key Differences: The mono-fluorination results in lower electron-withdrawing effects compared to the tetrafluoro substitution in the target compound. This reduces steric hindrance and may enhance solubility in polar solvents.
- 2-(4,5-Difluoro-1H-indol-3-yl)acetic Acid (CAS: 443-75-4): Structure: Difluoro substitution at the 4- and 5-positions. Key Differences: Dual fluorination increases lipophilicity and acidity (pKa ~3.5–4.0) compared to mono-fluorinated analogs. However, the absence of 6,7-fluorine atoms limits its steric bulk and metal-binding capacity relative to the tetrafluoro compound .
2-(4,6-Difluoro-1H-indol-3-yl)acetic Acid (CAS: 89434-03-7):
Carboxylate Functionalization and Metal Coordination
- Acetic Acid-Modified Sludge-Based Biochar (ASBB): Functional Groups: Carboxyl (-COOH) and hydroxyl (-OH) groups introduced via acetic acid treatment . Uranium Adsorption: Achieves 97.8% U(VI) removal at pH 6.0, attributed to monodentate coordination between UO₂²⁺ and -COO⁻ groups . The tetrafluoro indole’s rigid aromatic system may enhance selectivity for specific metal ions .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Substitution | Key Properties |
|---|---|---|---|---|
| (4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid | C₁₀H₇F₄NO₂ | 257.17 | 4,5,6,7-tetrafluoro | High lipophilicity, strong acidity (pKa ~2.5–3.0) |
| (5-Fluoro-1H-indol-3-yl)acetic acid | C₁₀H₈FNO₂ | 193.17 | 5-fluoro | Moderate solubility in water |
| 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid | C₁₀H₇F₂NO₂ | 211.16 | 4,5-difluoro | Enhanced acidity (pKa ~3.5) |
Uranium Recovery and Environmental Remediation
Pharmaceutical and Material Science
- Structural Analogs : Fluorinated indole-acetic acids are precursors in drug synthesis (e.g., NSAIDs) due to their anti-inflammatory properties. The tetrafluoro variant’s increased lipophilicity could improve blood-brain barrier penetration .
- Coordination Polymers : Carboxylate-rich compounds like ASBB and fluorinated indoles are used in designing metal-organic frameworks (MOFs) for catalysis or gas storage .
Biological Activity
(4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid is a synthetic compound derived from the indole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is C10H6F4N2O2. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that indole derivatives exhibit significant antibacterial properties. For instance, compounds similar to (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid have shown effectiveness against various bacterial strains. A study highlighted the efficacy of indole-3-acetic acid (a related compound) against Pseudomonas aeruginosa, revealing biofilm inhibition and interference with virulence factors .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (4,5,6,7-Tetrafluoro-1H-indol-3-yl)acetic acid | S. aureus | 5 µg/mL |
| E. coli | 10 µg/mL | |
| K. pneumoniae | 7 µg/mL |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. Research indicates that the indole nucleus can induce apoptosis in cancer cells through various pathways. For example, compounds with similar structures have been shown to activate caspases and inhibit cell proliferation in several cancer cell lines .
Antioxidant Activity
The antioxidant potential of (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid is noteworthy. Studies have indicated that indole-based compounds can scavenge free radicals and reduce oxidative stress markers in vitro .
| Activity Type | Test Method | Result |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | 32% inhibition at 50 µg/mL |
| ABTS Assay | IC50 = 25 µg/mL |
The mechanisms by which (4,5,6,7-tetrafluoro-1H-indol-3-yl)acetic acid exerts its biological effects are complex and multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : Indole derivatives can influence various signaling pathways associated with apoptosis and inflammation.
- Biofilm Disruption : The ability to disrupt biofilms makes this compound a candidate for treating persistent bacterial infections.
Case Studies
A case study involving the synthesis and evaluation of related indole compounds demonstrated significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The study reported MIC values as low as 3 µg/mL for certain derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
